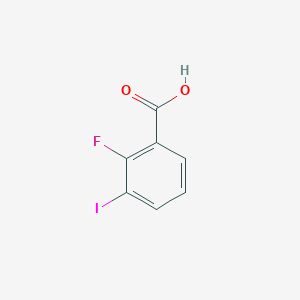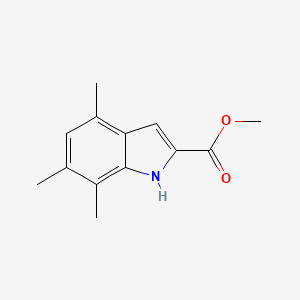
methyl 4,6,7-trimethyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate” is a chemical compound . It is used in scientific research due to its versatile properties.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-1H-indole-3-carboxylate derivatives have been synthesized via a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis
The molecular structure of “Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate” can be inferred from similar compounds. For example, 1H-Indole, 7-methyl- has a molecular weight of 131.1745 . The structure of these compounds is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Fluorescent and Infrared Probes for Studying Protein Environments
Researchers have explored ester-derivatized indoles, such as methyl indole-4-carboxylate, for their potential as sensitive infrared and fluorescent probes. These compounds can emit around 450 nm with fairly long fluorescence lifetimes, making them promising candidates for probing protein local structures and dynamics. Specifically, methyl indole-4-carboxylate has been studied for its ability to sense local hydration environments using Fourier-transform infrared spectroscopy, indicating its utility as a site-specific IR probe for both electric and local environments (Liu et al., 2020).
Anti-Cancer Activity
New methyl indole-3-carboxylate derivatives have been synthesized and characterized for their solid-state structure and anti-cancer activity. These compounds, being analogs of 3,3′-diindolylmethane, which is tested as a potent antitumor agent, have shown the ability to inhibit the growth of melanoma, renal, and breast cancers cell lines (Niemyjska et al., 2012).
Synthesis and Structural Investigations
The synthesis and structural analysis of indole derivatives, such as the (E)-2,3-dihydro-2-(R-Phenylacylidene)-1,3,3-trimethyl-1H-indole, have been explored. These studies provide insights into the crystal structures of these compounds, facilitating further applications in designing molecules with desired properties (Vázquez-Vuelvas et al., 2011).
Antioxidant Properties and Acetylcholinesterase Inhibition
Indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles have been synthesized from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, demonstrating significant antioxidant properties and acetylcholinesterase inhibition capabilities. These findings point to the potential of such compounds in treating diseases related to oxidative stress and cholinesterase activity (Bingul et al., 2019).
Novel Synthetic Methodologies
Research has also focused on developing novel synthetic methodologies for indole derivatives. For instance, the synthesis of 5H-pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates highlights innovative approaches to creating complex molecules with potential therapeutic applications (Shestakov et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4,6,7-trimethyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-5-8(2)10-6-11(13(15)16-4)14-12(10)9(7)3/h5-6,14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHGELJFQLBBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249214 |
Source


|
| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
CAS RN |
900640-50-8 |
Source


|
| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)
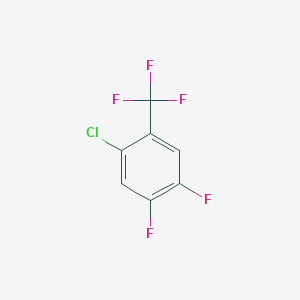
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
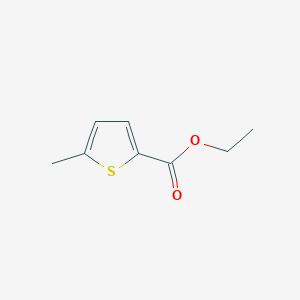
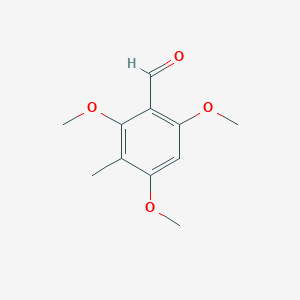
![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)
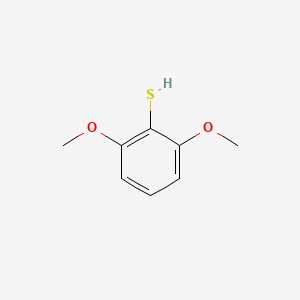
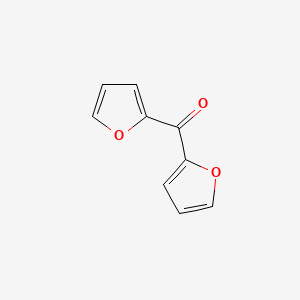
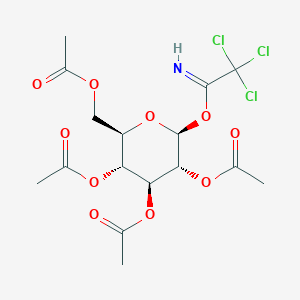

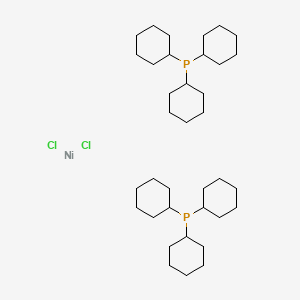

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)
